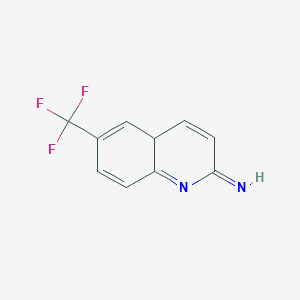
4-methoxy-4H-acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-4H-acridin-9-one is an organic compound with the molecular formula C14H11NO2 It is a derivative of acridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-4H-acridin-9-one typically involves the Ullmann condensation reaction. In this process, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates then undergo cyclization using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-4H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
4-methoxy-4H-acridin-9-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Biology: It serves as a fluorescent probe for studying biological molecules.
Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer properties.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 4-methoxy-4H-acridin-9-one primarily involves DNA intercalation. This process inserts the compound between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of 4-methoxy-4H-acridin-9-one, known for its broad range of applications.
Quinacrine: An acridine derivative used as an antimalarial and anticancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
This compound is unique due to its specific methoxy substitution, which enhances its chemical stability and biological activity. This substitution also allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-methoxy-4H-acridin-9-one |
InChI |
InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8,12H,1H3 |
Clave InChI |
QFLLRQVKSOBCHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1C=CC=C2C1=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)






![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)
![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)

![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)
![2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol](/img/structure/B12343573.png)
